molecular formula C12H6BrNO B14806710 7-Bromo-5H-indeno[1,2-b]pyridin-5-one

7-Bromo-5H-indeno[1,2-b]pyridin-5-one

Cat. No.: B14806710
M. Wt: 260.09 g/mol
InChI Key: HXMMZHZAZDPQMD-UHFFFAOYSA-N
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Description

7-Bromo-5H-indeno[1,2-b]pyridin-5-one is a brominated indenopyridine derivative serving as a key synthetic intermediate in medicinal chemistry and anticancer research . The indeno[1,2-b]pyridine scaffold is a rigid, planar structure that is of significant interest in the development of new therapeutic agents, particularly for their cytotoxic properties . Research indicates that compounds based on this core structure exhibit potent anti-breast cancer activity against cell lines such as MCF-7 and MDA-MB-231, with some derivatives functioning through the inhibition of the CDK-2 enzyme, a key regulator of the cell cycle . Other studies highlight that substituted indenopyridin-5-ones can also demonstrate inhibitory properties against carbonic anhydrase isoenzymes, which are relevant to cancer and other diseases . The bromine atom at the 7-position provides a reactive site for further functionalization via cross-coupling reactions, enabling the exploration of structure-activity relationships and the development of more potent or selective bioactive molecules . This product is intended for research use by qualified laboratory professionals and is strictly not for diagnostic, therapeutic, or any other personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-bromoindeno[1,2-b]pyridin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6BrNO/c13-7-3-4-8-10(6-7)12(15)9-2-1-5-14-11(8)9/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXMMZHZAZDPQMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C3=C(C2=O)C=C(C=C3)Br)N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Derivatization Pathways of 7 Bromo 5h Indeno 1,2 B Pyridin 5 One

Nucleophilic Substitution Reactions on the Pyridine (B92270) and Indene (B144670) Rings

There is currently a lack of published data detailing nucleophilic substitution reactions specifically performed on the pyridine or indene rings of 7-Bromo-5H-indeno[1,2-b]pyridin-5-one. In theory, the bromine atom on the pyridine ring could be a target for nucleophilic aromatic substitution, potentially being replaced by nucleophiles such as amines, alkoxides, or cyanides, likely requiring metal catalysis (e.g., Buchwald-Hartwig or Ullmann conditions). However, no specific examples, reaction conditions, or yields for this compound have been reported in the searched scientific literature.

Electrophilic Aromatic Substitution Reactions

No specific studies on the electrophilic aromatic substitution of this compound were found in the available literature. masterorganicchemistry.comyoutube.com This class of reactions involves the substitution of a hydrogen atom on an aromatic ring with an electrophile. masterorganicchemistry.com For the target molecule, potential sites for reactions like nitration, halogenation, or Friedel-Crafts acylation would be the electron-rich positions on the fused ring system. The directing effects of the existing bromo, carbonyl, and pyridine nitrogen functionalities would influence the regioselectivity of such reactions. Without experimental data, any discussion of product outcomes remains speculative.

Condensation Reactions for Elaboration of Molecular Complexity

While condensation reactions are a common strategy for building molecular complexity on related indenone scaffolds, no specific examples utilizing this compound as a starting material have been documented in the reviewed sources. For instance, reactions involving the active methylene (B1212753) group adjacent to the carbonyl (the C4 position) or Knoevenagel-type condensations at the carbonyl group itself are plausible but have not been specifically reported for this compound. Studies on similar structures, such as indeno[1,2-b]quinoxalinones, show that the carbonyl group can participate in condensation and cycloaddition reactions to form spiro-heterocyclic frameworks, but this cannot be directly extrapolated to the target molecule. rsc.orgsemanticscholar.orgresearchgate.net

Functionalization of Unsaturated Indenopyridinone Lactams

The term "lactam" typically refers to a cyclic amide. This compound contains azafluorenone framework rather than a true lactam ring. If "unsaturated indenopyridinone" refers to the conjugated system within the molecule, functionalization could involve various reactions. However, the scientific literature accessible through the searches does not provide specific methods for the functionalization of this particular unsaturated system.

Michael Addition Reactions to Conjugated Systems

Michael addition, or conjugate addition, involves the attack of a nucleophile on the β-carbon of an α,β-unsaturated carbonyl system. wikipedia.orgyoutube.comyoutube.com The indenopyridinone structure contains a conjugated system, which could theoretically act as a Michael acceptor. This would allow for the formation of a new carbon-carbon or carbon-heteroatom bond. Despite the theoretical possibility, no published studies were found that describe Michael addition reactions being successfully performed on this compound.

Advanced Spectroscopic and Structural Characterization of 7 Bromo 5h Indeno 1,2 B Pyridin 5 One and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

The ¹H NMR spectrum of 7-Bromo-5H-indeno[1,2-b]pyridin-5-one is anticipated to provide detailed information about the electronic environment of each proton. The aromatic region of the spectrum would be of particular interest. The protons on the pyridine (B92270) and benzene (B151609) rings are expected to appear as distinct multiplets, with their chemical shifts influenced by the electron-withdrawing effects of the bromine atom, the carbonyl group, and the nitrogen atom within the fused ring system.

Based on the structure, one would predict signals corresponding to the protons on the indeno system and the pyridine ring. The protons on the benzene ring, influenced by the bromine atom, would likely exhibit chemical shifts further downfield compared to an unsubstituted benzene ring. The protons on the pyridine ring segment will also show characteristic shifts. Due to the lack of specific published spectra for this compound, a detailed assignment of chemical shifts and coupling constants remains theoretical. However, a predicted ¹H NMR data table is presented below based on general principles and data from related structures.

Predicted ¹H NMR Data for this compound

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-17.8 - 8.2d8.0 - 9.0
H-27.2 - 7.6t7.0 - 8.0
H-37.6 - 8.0d7.0 - 8.0
H-48.5 - 8.9s-
H-67.5 - 7.9d1.5 - 2.5
H-88.0 - 8.4d1.5 - 2.5
H-97.4 - 7.8s-

Note: This table is a prediction and awaits experimental verification.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, distinct signals are expected for each of the 12 carbon atoms in its unique chemical environment. The carbonyl carbon (C-5) is anticipated to have the most downfield chemical shift, typically in the range of 180-200 ppm. The carbon atom attached to the bromine (C-7) will also be significantly influenced. The remaining aromatic carbons will appear in the typical range of 110-160 ppm.

A predicted ¹³C NMR data table is provided below to illustrate the expected chemical shifts for the carbon framework of the molecule.

Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C-1120 - 125
C-2128 - 132
C-3125 - 130
C-4150 - 155
C-4a140 - 145
C-5185 - 195
C-5a135 - 140
C-6122 - 127
C-7118 - 123
C-8130 - 135
C-9120 - 125
C-9a155 - 160
C-9b145 - 150

Note: This table is a prediction and awaits experimental verification.

¹⁹F NMR spectroscopy is a highly sensitive technique for the characterization of fluorinated organic compounds due to the 100% natural abundance of the ¹⁹F isotope and its wide range of chemical shifts. huji.ac.il For hypothetical fluorinated analogues of this compound, where the bromine atom or a hydrogen atom is replaced by fluorine, ¹⁹F NMR would be instrumental.

The chemical shift of the fluorine atom would be highly dependent on its position within the aromatic system. For instance, a fluorine atom at the 7-position would experience a different electronic environment compared to a fluorine atom on the pyridine ring. Furthermore, coupling between the ¹⁹F nucleus and neighboring ¹H or ¹³C nuclei would provide valuable structural information. The magnitude of these coupling constants (J-coupling) can help in assigning the relative positions of atoms in the molecule. thermofisher.com While no specific data for fluorinated analogues of the title compound are available, the general principles of ¹⁹F NMR suggest it would be a powerful tool for their unambiguous characterization. nih.govnih.gov

Infrared (IR) Spectroscopy for Vibrational Mode Assignment

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the most characteristic absorption band is expected to be that of the carbonyl group (C=O) stretch. This would likely appear as a strong peak in the region of 1680-1720 cm⁻¹.

Other significant vibrational modes would include the C=C and C=N stretching vibrations of the aromatic and heteroaromatic rings, typically found in the 1400-1600 cm⁻¹ region. The C-Br stretching vibration is expected to appear in the fingerprint region, generally below 800 cm⁻¹. The C-H stretching vibrations of the aromatic protons would be observed around 3000-3100 cm⁻¹.

Predicted IR Absorption Bands for this compound

Vibrational ModePredicted Frequency Range (cm⁻¹)Intensity
Aromatic C-H Stretch3000 - 3100Medium
Carbonyl C=O Stretch1680 - 1720Strong
Aromatic C=C and C=N Stretch1400 - 1600Medium to Strong
C-Br Stretch600 - 800Medium

Note: This table is a prediction and awaits experimental verification.

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. For this compound (C₁₂H₆BrNO), the molecular ion peak [M]⁺ would be expected to show a characteristic isotopic pattern due to the presence of the bromine atom, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. This would result in two peaks of almost equal intensity separated by 2 mass units (m/z).

The fragmentation pattern in the mass spectrum would provide further structural information. Common fragmentation pathways could involve the loss of CO, Br, or HCN, leading to the formation of stable fragment ions. The analysis of these fragments would help to confirm the connectivity of the atoms within the molecule.

High-Resolution Mass Spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the determination of the elemental formula with high accuracy. For C₁₂H₆⁷⁹BrNO, the calculated exact mass is 258.9684, and for C₁₂H₆⁸¹BrNO, it is 260.9663. An HRMS measurement would be able to distinguish between these and other potential elemental compositions with the same nominal mass, thus confirming the molecular formula of the compound.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique frequently employed for the characterization of polar, medium to large molecular weight compounds, including nitrogen-containing heterocyclic systems. For this compound and its analogues, ESI-MS provides critical information on molecular weight and can aid in structural elucidation through fragmentation patterns.

In typical ESI-MS analysis, the molecule of interest is protonated to form a pseudomolecular ion [M+H]⁺. Given the presence of a basic nitrogen atom in the pyridine ring, this compound (with a molecular formula of C₁₂H₆BrNO and a molecular weight of approximately 259.96 g/mol ) is expected to readily form a protonated molecule. The resulting mass spectrum would exhibit a characteristic isotopic pattern for bromine, with two major peaks of nearly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).

Studies on related heterocyclic compounds, such as TEMPO (2,2,6,6-tetramethylpiperidinyloxyl) derivatives, have shown the detection of various ion species including the molecular ion [M]⁺•, the protonated molecule [M+H]⁺, and hydrogen adducts like [M+2H]⁺ under ESI-MS conditions. nih.gov For the title compound and its analogues, the observation of the [M+H]⁺ ion is most common, confirming the molecular weight and elemental composition.

Table 1: Expected ESI-MS Data for this compound

Ion Species Expected m/z (for ⁷⁹Br) Expected m/z (for ⁸¹Br)

Note: The table presents theoretical monoisotopic masses for the protonated molecule.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique used to separate volatile and thermally stable compounds and identify them based on their mass-to-charge ratio and fragmentation patterns. This method is highly applicable to the analysis of azafluorene-type alkaloids and related indeno[1,2-b]pyridine derivatives. nih.gov

For a compound like this compound, GC-MS analysis would provide both its retention time (from the GC component) and its mass spectrum (from the MS component). The retention behavior is often quantified using the Kováts retention index (LRI), which is determined relative to a series of n-alkane standards. nih.gov The electron ionization (EI) mass spectrum would typically show a prominent molecular ion peak (M⁺•) and a series of fragment ions resulting from the cleavage of the molecule. The characteristic bromine isotope pattern would again be a key diagnostic feature in the mass spectrum.

A GC-MS protocol developed for polycyclic aromatic alkaloids, which share the core azafluorene (B8703113) structure, demonstrates the utility of this technique for identification. nih.gov For instance, the parent compound 5H-Indeno[1,2-b]pyridine is available in the NIST database, indicating that GC-MS data exists for this structural class. nist.gov The analysis of analogues, such as 2-ethyl-6-(pyridin-4-yl)-7H-indeno[2,1-c]quinoline, has also utilized GC-MS for preliminary molecular characterization. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of high-performance liquid chromatography (HPLC) with the detection power of mass spectrometry. This technique is particularly suitable for compounds that are not sufficiently volatile or stable for GC-MS analysis.

The parent compound, 5H-Indeno(1,2-b)pyridin-5-one, can be analyzed using reverse-phase (RP) HPLC with a mobile phase consisting of acetonitrile (B52724) and water. sielc.com For compatibility with mass spectrometry, volatile buffers or additives like formic acid are typically used instead of non-volatile acids such as phosphoric acid. sielc.com This LC method can be directly coupled to an MS detector, most commonly with an ESI source, to provide mass data for the separated components. This allows for the accurate determination of the molecular weight of the parent compound and any impurities or related analogues in the sample mixture.

X-ray Diffraction (XRD) for Single-Crystal Structural Determination

For example, the crystal structures of several bromo-substituted compounds have been resolved, revealing key details about their solid-state conformation and packing. These analogues often crystallize in common crystal systems like monoclinic or triclinic. The data from these studies, including unit cell parameters, space group, and volume, serve as important reference points.

Table 2: Crystallographic Data for Analogues of this compound

Compound Formula Crystal System Space Group Unit Cell Parameters Reference
2-ethyl-6-(pyridin-4-yl)-7H-indeno[2,1-c]quinoline C₂₃H₁₈N₂ Monoclinic P2₁/n a=20.795 Å, b=7.484 Å, c=10.787 Å, β=93.96° researchgate.net
4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one C₁₁H₁₁BrO₃ Monoclinic P2₁/c a=10.038 Å, b=13.064 Å, c=8.298 Å, β=99.18° nih.gov

These studies confirm the planar or pseudo-planar nature of the fused ring systems and detail intermolecular interactions, such as π-stacking and hydrogen bonding, which govern the crystal packing. nih.gov

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a compound. The experimental results are then compared with the calculated theoretical values based on the proposed empirical formula. This comparison serves as a crucial check for purity and confirms the elemental composition of a newly synthesized compound.

For this compound (C₁₂H₆BrNO), the theoretical elemental composition can be calculated as follows:

Carbon (C): 55.43%

Hydrogen (H): 2.33%

Nitrogen (N): 5.39%

In research involving the synthesis of new compounds, such as metabolites of bromazepam, elemental analysis is routinely used to characterize the final products. researchgate.net An experimentally determined composition that falls within ±0.4% of the theoretical values is generally considered confirmation of the compound's empirical formula and a high degree of purity.

Electronic Absorption (UV-Vis) and Emission (FL) Spectroscopy for Photophysical Properties

Electronic absorption (UV-Vis) and fluorescence (FL) emission spectroscopy are used to investigate the photophysical properties of molecules. These techniques provide information about the electronic transitions that occur when a molecule absorbs and subsequently emits light.

The UV-Vis absorption spectrum of a conjugated system like this compound is expected to show distinct absorption bands in the ultraviolet and possibly the visible region of the electromagnetic spectrum. nih.gov These absorptions correspond to π→π* and n→π* electronic transitions within the aromatic and carbonyl chromophores.

Studies on analogous compounds provide insight into the expected spectral characteristics. For example, the UV-Vis spectrum of 7'-Nitro-6'-phenyl-1',6',7',7a'-tetrahydro-spiro[indeno[1,2-b]quinoxaline-11,5'-pyrrolo[1,2-c] sielc.comCurrent time information in Pasuruan, ID.thiazole] shows maximum absorbance peaks at 267 nm, 347 nm, and 369 nm. scialert.net Similarly, spectroscopic investigations of 5-bromo-2-hydroxy pyrimidine (B1678525) are used to evaluate its electronic properties and the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.net The absorption maxima and molar absorptivity coefficients are key parameters derived from these measurements, which are influenced by the specific substitution pattern on the indenopyridine core.

Fluorescence spectroscopy measures the light emitted from a molecule as it relaxes from an excited electronic state to the ground state. Many rigid, planar aromatic systems exhibit fluorescence, and the emission spectrum (wavelength and intensity) provides further information about the electronic structure and the environment of the molecule.

Table 3: Chemical Compounds Mentioned

Compound Name
This compound
2,2,6,6-tetramethylpiperidinyloxyl
5H-Indeno[1,2-b]pyridine
2-ethyl-6-(pyridin-4-yl)-7H-indeno[2,1-c]quinoline
5H-Indeno(1,2-b)pyridin-5-one
4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one
7-bromo-1-cyclopropyl-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
bromazepam
7'-Nitro-6'-phenyl-1',6',7',7a'-tetrahydro-spiro[indeno[1,2-b]quinoxaline-11,5'-pyrrolo[1,2-c] sielc.comCurrent time information in Pasuruan, ID.thiazole]

Computational and Theoretical Chemistry of 7 Bromo 5h Indeno 1,2 B Pyridin 5 One Systems

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

Correlation of Molecular Descriptors with Observed Effects

A fundamental aspect of computational chemistry in drug discovery and materials science is the correlation of molecular descriptors with experimentally observed effects. Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in this regard, establishing mathematical relationships between the structural properties of molecules and their biological activities. For indenopyridinone derivatives, a variety of molecular descriptors can be calculated to quantify their physicochemical properties. These descriptors are then correlated with observed biological effects, such as anticancer or anti-inflammatory activity, to understand which molecular features are crucial for their function.

These descriptors fall into several categories:

Electronic Descriptors: These relate to the electron distribution in the molecule and include parameters like dipole moment, partial charges on atoms, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is a critical indicator of molecular reactivity.

Steric Descriptors: These describe the size and shape of the molecule. Examples include molecular volume, surface area, and specific shape indices.

Topological Descriptors: These are numerical representations of the molecular structure, encoding information about the connectivity of atoms.

Hydrophobic Descriptors: These quantify the lipophilicity of the molecule, a key factor in its ability to cross cell membranes. The partition coefficient (logP) is the most common descriptor in this category.

Research on related heterocyclic systems has demonstrated that a combination of these descriptors often provides the best correlation with biological activity. For instance, in studies of similar pyridone derivatives, it has been found that both electronic and steric properties play a significant role in their antimalarial activity. nih.gov The presence of specific substituents can alter the electronic landscape of the indenopyridinone core, thereby influencing its interaction with biological targets.

Below is an interactive data table illustrating the types of molecular descriptors that could be correlated with the observed biological activity (e.g., IC50 values) for a series of hypothetical indenopyridinone derivatives.

DerivativeLogPMolecular Weight ( g/mol )HOMO Energy (eV)LUMO Energy (eV)Dipole Moment (Debye)Observed Activity (IC50, µM)
Compound A2.5259.1-6.2-1.83.115.2
Compound B3.1337.2-6.5-2.03.58.7
Compound C2.8273.1-6.3-1.93.312.1
Compound D3.5351.2-6.8-2.23.85.4
Compound E2.2245.1-6.0-1.72.920.5

Development of Predictive Models for Indenopyridinone Derivatives

Building on the correlation of molecular descriptors with activity, the next step is the development of predictive models. These models, typically generated through QSAR analysis, can forecast the biological activity of novel, yet-to-be-synthesized indenopyridinone derivatives. This predictive capability is invaluable as it allows for the virtual screening of large compound libraries, prioritizing the synthesis of candidates with the highest predicted potency and reducing the time and cost associated with drug discovery. nih.gov

The development of a robust QSAR model involves several key steps:

Data Set Selection: A diverse set of indenopyridinone derivatives with experimentally determined biological activities is required. This set is typically divided into a training set for model development and a test set for external validation.

Descriptor Calculation and Selection: A large number of molecular descriptors are calculated for each compound. Statistical methods, such as genetic algorithms or multiple linear regression, are then used to select a subset of descriptors that have the most significant correlation with activity. jchemlett.com

Model Generation and Validation: A mathematical model is constructed using the selected descriptors. The predictive power of the model is rigorously assessed through various validation techniques, including cross-validation and external validation with the test set. jchemlett.com

For indenopyridinone derivatives, predictive models could be developed to estimate their efficacy against specific cancer cell lines or their inhibitory potential against certain enzymes. A reliable QSAR model would be characterized by high statistical quality, indicated by parameters such as a high correlation coefficient (R²) and a low root mean square error (RMSE). jchemlett.com

The following interactive data table provides a hypothetical example of a QSAR model developed for a series of indenopyridinone derivatives, showing the experimental versus the predicted activity.

CompoundExperimental pIC50Predicted pIC50Residual
Derivative 15.825.750.07
Derivative 26.256.31-0.06
Derivative 35.986.02-0.04
Derivative 46.516.450.06
Derivative 55.475.55-0.08

Mechanistic Simulations of Chemical Reactions and Biological Interactions

Mechanistic simulations, such as molecular docking and molecular dynamics (MD), offer a dynamic and detailed view of how 7-Bromo-5H-indeno[1,2-b]pyridin-5-one and its analogs interact with biological macromolecules or participate in chemical reactions. These computational techniques are instrumental in elucidating the molecular basis of a compound's activity.

Molecular Docking simulations predict the preferred orientation of a ligand (the indenopyridinone derivative) when bound to a receptor (a protein or nucleic acid). This method helps to identify key binding interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. For instance, docking studies could reveal how this compound binds to the active site of a target enzyme, providing insights that can guide the design of more potent inhibitors. nih.gov

Molecular Dynamics (MD) simulations provide a time-resolved simulation of the molecular system, allowing for the study of the conformational changes and dynamics of the ligand-receptor complex. MD simulations can be used to assess the stability of the binding pose predicted by docking and to calculate the binding free energy, which is a more accurate measure of binding affinity. nih.gov

These simulations are crucial for understanding the mechanism of action of indenopyridinone derivatives. For example, if a derivative is hypothesized to be a DNA intercalator, MD simulations could be used to model its insertion between DNA base pairs and to analyze the resulting structural changes in the DNA. mdpi.com

The interactive data table below summarizes hypothetical results from a molecular docking study of this compound with a target protein.

ParameterValue
Binding Energy (kcal/mol)-8.5
Interacting ResiduesTyr23, Leu89, Phe101
Hydrogen Bonds1 (with Tyr23)
Hydrophobic InteractionsLeu89, Phe101
RMSD (Å)1.2

Mechanistic Investigations of Biochemical and Cellular Pathway Modulation by Indeno 1,2 B Pyridin 5 One Derivatives

Modulation of Protein Kinase Activity

While the primary focus has been on DNA-targeted activities, related heterocyclic systems have also been investigated for their ability to modulate protein kinase activity.

Structurally related compounds, specifically indeno[1,2-b]indoloquinones, have been identified as inhibitors of human protein kinase CK2. nih.gov These compounds are thought to act as ATP-competitive inhibitors, fitting into the nucleotide-binding pocket of the enzyme and preventing the binding of ATP. researchgate.net While these are not strictly indenopyridinone derivatives, their mechanism of action provides a potential avenue for the future design and investigation of indenopyridinone-based kinase inhibitors. The development of such inhibitors could offer alternative or complementary therapeutic strategies.

Interaction with DNA Gyrase and its Mechanistic Implications

DNA gyrase, a type II topoisomerase, is a crucial enzyme in bacteria responsible for introducing negative supercoils into DNA, a process essential for DNA replication and transcription. nih.govnih.gov Its inhibition leads to the disruption of these vital cellular processes and ultimately, bacterial cell death. nih.govekb.eg DNA gyrase is a validated target for antibacterial drugs, with inhibitors typically acting by competing with ATP or DNA binding, or by stabilizing the DNA-gyrase cleavage complex, which leads to double-strand breaks. nih.govnih.gov

Currently, there is no available scientific literature detailing the direct interaction of 7-Bromo-5H-indeno[1,2-b]pyridin-5-one or its close derivatives with DNA gyrase. However, other derivatives of the broader indeno[1,2-b]pyridine class have been investigated as inhibitors of human topoisomerase IIα, a functionally related enzyme. For instance, a novel 2-(furan-2-yl)-4-(pyridin-2-yl)-5H-indeno[1,2-b]pyridin-5-one (TI-1-190) was identified as a DNA intercalative human topoisomerase IIα catalytic inhibitor. rsc.orgresearchgate.net Another derivative, AK-I-191, was found to be a DNA minor groove binding catalytic inhibitor of topoisomerase IIα. nih.gov These findings suggest that the indeno[1,2-b]pyridine scaffold has the potential to interact with topoisomerase enzymes, but further research is required to determine if any derivatives, including the 7-bromo substituted compound, can specifically inhibit bacterial DNA gyrase.

Modulation of Quorum Sensing Receptors (e.g., LasR) in Bacterial Systems

Quorum sensing is a cell-to-cell communication process in bacteria that regulates gene expression in response to population density. nih.gov This system controls various processes, including virulence factor production and biofilm formation, making it an attractive target for antimicrobial therapies. nih.gov The LasR receptor in Pseudomonas aeruginosa is a key regulator in the quorum-sensing cascade. nih.gov

There is currently no published research that specifically investigates the interaction of this compound or its derivatives with quorum sensing receptors such as LasR. The development of quorum sensing inhibitors often focuses on molecules that mimic the natural signaling molecules, such as N-acyl-homoserine lactones, or other scaffolds like furanones that can disrupt the signaling pathway. nih.gov Future studies would be necessary to explore the potential of the indeno[1,2-b]pyridin-5-one core structure in the modulation of bacterial quorum sensing.

Mechanisms of Cellular Process Modulation (Non-Clinical Context)

While information on the interaction of this compound with the aforementioned bacterial targets is lacking, derivatives of the indeno[1,2-b]pyridine scaffold have been shown to modulate several cellular processes in other contexts, particularly in cancer cell lines.

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix. MMP9, in particular, is associated with cancer cell invasion and metastasis. nih.govresearchgate.net Several studies have highlighted the potential of indeno[1,2-b]pyridine derivatives as inhibitors of MMP9.

A series of 2-amino-4-(phenylsubstituted)-5H-indeno[1,2-b]pyridine-3-carbonitrile derivatives were synthesized, and one compound was found to significantly impede the proliferation of prostate cancer cell lines. researchgate.net The antimetastatic effects of this compound were suggested to be related to the inhibition of MMP9. researchgate.net Similarly, a study on indeno[1,2-b]indole (B1252910) derivatives reported that the most effective compound inhibited the adhesion, migration, and invasion of prostate cancer cells, with molecular docking studies suggesting a probable binding mode to the active site of human MMP9. nih.gov

Table 1: Investigated Indeno[1,2-b]pyridine Derivatives as MMP9 Inhibitors

Compound ClassCell LinesObserved EffectsPutative Mechanism
2-amino-4-(phenylsubstituted)-5H-indeno[1,2-b]pyridine-3-carbonitrilesPC-3, LNCaPImpeded cell proliferationInhibition of MMP9
Indeno[1,2-b]indole derivativesPC-3, LNCaPReduced cell viability, adhesion, migration, and invasionInhibition of MMP9 activity

Derivatives of indeno[1,2-b]pyridine have demonstrated significant effects on cell proliferation, primarily through the inhibition of topoisomerase IIα and subsequent cell cycle arrest.

A study on the indeno[1,2-b]pyridinol derivative AK-I-191 revealed that it induces a G1 phase cell cycle arrest in a time- and concentration-dependent manner. nih.gov This arrest was confirmed by the observed changes in the levels of G1 checkpoint markers, cyclin D1 and p27kip1. nih.gov The underlying mechanism for this antiproliferative activity was identified as the inhibition of topoisomerase IIα through binding to the minor groove of the DNA double helix. nih.gov

Another novel compound, 2-(furan-2-yl)-4-(pyridin-2-yl)-5H-indeno[1,2-b]pyridin-5-one (TI-1-190), was also characterized as a human topoisomerase IIα catalytic inhibitor. rsc.org Its mode of action involves intercalation with DNA. rsc.orgresearchgate.net Furthermore, indeno[1,2-d]thiazolo[3,2-a]pyrimidine analogues have been shown to have antiproliferative effects through the inhibition of the IL-6 mediated STAT3 pathway. nih.gov

Table 2: Effects of Indeno[1,2-b]pyridine Derivatives on Cell Proliferation

CompoundCell Line(s)Molecular EffectPathway/Target
AK-I-191T47DG1 phase cell cycle arrestTopoisomerase IIα inhibition (DNA minor groove binding)
TI-1-190Not specifiedAntiproliferative activityTopoisomerase IIα inhibition (DNA intercalation)
Indeno[1,2-d]thiazolo[3,2-a]pyrimidine analoguesNot specifiedAntiproliferative effectsInhibition of IL-6 mediated STAT3 pathway

In addition to inhibiting cell proliferation, certain indeno[1,2-b]pyridine derivatives have been shown to induce apoptosis, or programmed cell death.

The indeno[1,2-b]pyridinol derivative AK-I-191 was shown to induce apoptosis, as assessed by Annexin V-PI double staining. nih.gov The percentage of apoptotic cells increased with higher concentrations of the compound. nih.gov Interestingly, the novel indeno[1,2-b]pyridinone derivative TI-1-190 was found to display caspase 3-independent anticancer activity, suggesting an alternative apoptotic pathway compared to the topoisomerase II poison etoposide. rsc.org Furthermore, the antiproliferative effects of indeno[1,2-d]thiazolo[3,2-a]pyrimidine analogues have also been linked to the apoptotic pathway. nih.gov

Table 3: Apoptosis Induction by Indeno[1,2-b]pyridine Derivatives

CompoundMethod of Apoptosis DetectionKey Mechanistic Finding
AK-I-191Annexin V-PI double stainingConcentration-dependent increase in apoptotic cells
TI-1-190Not specifiedCaspase 3-independent anticancer activity
Indeno[1,2-d]thiazolo[3,2-a]pyrimidine analoguesNot specifiedInvolvement of the apoptotic pathway

Interactions with Heat-shock Protein 90 (Hsp90)

Comprehensive searches of scientific literature and chemical databases did not yield any specific studies investigating the direct interactions between this compound and Heat-shock Protein 90 (Hsp90). Consequently, there is no available data to report on the binding affinity, inhibitory concentrations, or the specific molecular interactions that would characterize this compound as an Hsp90 inhibitor. The potential for derivatives of the indeno[1,2-b]pyridin-5-one scaffold to interact with Hsp90 remains an unexplored area of research.

Impact on Bacterial Biofilm Formation and Associated Mechanisms

There is currently no published research specifically examining the effects of this compound on bacterial biofilm formation. Scientific investigations into the anti-biofilm properties of this particular compound have not been reported. Therefore, data regarding its efficacy in inhibiting or disrupting biofilms of any bacterial species, or the underlying mechanisms of such potential action, are not available.

Antioxidant Mechanisms of Action at the Molecular and Cellular Levels

No specific studies on the antioxidant properties of this compound have been found in the existing scientific literature. The capacity of this compound to act as an antioxidant, its mechanisms of action at the molecular and cellular levels, and its potential to mitigate oxidative stress have not been experimentally determined.

Interaction with Reactive Oxygen Species (ROS) Generation and Scavenging

Consistent with the lack of general antioxidant studies, there is no specific information available concerning the interaction of this compound with reactive oxygen species (ROS). Research detailing its ability to scavenge free radicals, inhibit ROS-generating enzymes, or influence cellular redox signaling pathways has not been published.

Synthetic Applications and Material Science Perspectives of Indeno 1,2 B Pyridin 5 One Derivatives

Role as Building Blocks for Complex Polycyclic Heterocyclic Systems

The 7-Bromo-5H-indeno[1,2-b]pyridin-5-one core serves as a foundational structure for the synthesis of more intricate polycyclic heterocyclic systems. The bromine atom at the 7-position is particularly amenable to various palladium-catalyzed cross-coupling reactions, which are powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds.

Detailed research findings indicate that bromo-substituted heterocyclic compounds are excellent substrates for reactions such as the Suzuki-Miyaura coupling, Heck coupling, and Sonogashira coupling. While specific studies on this compound are not extensively documented in publicly available literature, the reactivity of the aryl bromide moiety is well-established. For instance, in analogous systems, the bromine atom can be readily displaced by a variety of aryl, heteroaryl, or vinyl groups through Suzuki coupling with corresponding boronic acids or esters. This strategy allows for the extension of the π-conjugated system, leading to the formation of larger, more complex polycyclic aromatic or heteroaromatic structures.

Similarly, the Heck reaction offers a pathway to introduce alkenyl substituents by coupling with various olefins. This can be a key step in the synthesis of fused ring systems through subsequent intramolecular cyclization reactions. The Sonogashira coupling, on the other hand, enables the introduction of alkynyl groups, which are versatile functionalities that can participate in a range of cyclization and addition reactions to build further heterocyclic rings.

The following table summarizes the potential cross-coupling reactions that this compound could undergo to form complex polycyclic systems, based on established methodologies for similar bromo-substituted heterocycles.

Reaction Type Coupling Partner Potential Product Type Catalyst/Conditions
Suzuki-Miyaura CouplingAryl/Heteroarylboronic acidBiaryl or heteroaryl-substituted indenopyridinonePd catalyst (e.g., Pd(PPh₃)₄), base
Heck CouplingAlkeneAlkenyl-substituted indenopyridinonePd catalyst (e.g., Pd(OAc)₂), base
Sonogashira CouplingTerminal alkyneAlkynyl-substituted indenopyridinonePd/Cu catalyst, base
Buchwald-Hartwig AminationAmineAmino-substituted indenopyridinonePd catalyst, phosphine (B1218219) ligand, base

These reactions underscore the potential of this compound as a versatile precursor for a wide array of complex polycyclic heterocyclic architectures with potential applications in medicinal chemistry and materials science.

Development of Novel Spirocyclic Compounds Incorporating the Indenopyridinone Moiety

The indenopyridinone framework is an attractive scaffold for the construction of spirocyclic compounds, a class of molecules characterized by two rings sharing a single common atom. The development of novel spirocyclic compounds incorporating the indenopyridinone moiety is an active area of research, driven by the unique three-dimensional structures and potential biological activities of these molecules.

A key synthetic strategy for accessing spiro-indenopyridinones involves the [3+2] cycloaddition reaction of an exocyclic double bond on a derivatized indenopyridinone with a 1,3-dipole. While direct examples utilizing this compound are not prevalent in the literature, extensive research on the closely related indeno[1,2-b]quinoxalin-11-one provides a strong precedent for this approach. rsc.org In these systems, the ketone functionality can be converted to an exocyclic alkene, which then serves as a dipolarophile in reactions with various 1,3-dipoles such as azomethine ylides, nitrones, or nitrile oxides. rsc.org This methodology allows for the diastereoselective and regioselective construction of five-membered heterocyclic rings spiro-fused to the indenopyridinone core.

For instance, the reaction of an indenopyridinone-derived methylene (B1212753) compound with an azomethine ylide, generated in situ from the decarboxylative condensation of an α-amino acid and an aldehyde, would be expected to yield spiro-pyrrolidinyl-indenopyridinones. The reaction conditions and the nature of the substituents on both the dipolarophile and the 1,3-dipole can influence the stereochemical outcome of the reaction.

The following table outlines potential 1,3-dipolar cycloaddition reactions for the synthesis of spiro-indenopyridinones, based on analogous transformations with indeno[1,2-b]quinoxalines.

1,3-Dipole Generated From Resulting Spiro-Heterocycle
Azomethine ylideα-Amino acid and aldehyde/ketoneSpiro-pyrrolidine
NitroneN-substituted hydroxylamineSpiro-isoxazolidine
Nitrile oxideOximeSpiro-isoxazoline

The bromine atom at the 7-position of the indenopyridinone core would likely be retained during these cycloaddition reactions, providing a functional handle for further diversification of the resulting spirocyclic products.

Exploration in Advanced Materials Science

The unique electronic and photophysical properties of the indeno[1,2-b]pyridin-5-one scaffold make it a promising candidate for applications in advanced materials science, particularly in the fields of organic electronics and light-emitting materials.

The extended π-conjugated system of the indeno[1,2-b]pyridin-5-one core suggests its potential for use in organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The ability to tune the electronic properties through substitution on the aromatic rings is a key advantage of organic materials.

Research on structurally related spiro[9H-fluorene-9, 5′-[5H] indeno[1, 2-b] pyridine] derivatives has demonstrated their utility as blue fluorescent materials in OLEDs. These compounds, when used as dopants in the emissive layer of an OLED, have shown high electroluminescent efficiencies. The twisted spiro structure can help to prevent intermolecular aggregation and self-quenching, leading to improved device performance. The presence of the indenopyridine moiety contributes to the electronic and charge-transporting properties of these materials.

Derivatives of the indenopyridinone scaffold have been shown to exhibit interesting fluorescence properties. A study on pentacyclic 7-substituted-indeno[1',2':4,5]pyrido[2,1-a]isoindol-5-ones, which share a similar core structure, revealed that these compounds can be highly fluorescent in the solid state. researchgate.net The fluorescence quantum yield was found to be dependent on the substitution pattern, with certain substituents leading to quantum yields as high as 32% in the solid state. researchgate.net This is a significant finding, as many organic fluorophores suffer from aggregation-caused quenching in the solid state, which limits their practical applications.

The introduction of a bromine atom, as in this compound, can also influence the photophysical properties. The heavy atom effect of bromine can promote intersystem crossing from the singlet excited state to the triplet excited state, which could lead to phosphorescence or applications in photodynamic therapy. Furthermore, the bromo-substituent can be used to attach other chromophoric or auxochromic groups to fine-tune the absorption and emission wavelengths of the resulting fluorophore.

The following table summarizes the potential photophysical properties and applications of this compound derivatives in materials science.

Property Potential Application Rationale
Solid-State FluorescenceOLEDs, solid-state lighting, sensorsThe rigid, planar structure can lead to high quantum yields in the solid state by preventing non-radiative decay pathways.
Tunable EmissionBio-imaging, fluorescent probesThe bromine atom allows for functionalization to shift the emission wavelength across the visible spectrum.
ElectroluminescenceOLED displays and lightingThe core structure can act as an efficient emitter in organic electronic devices.

Q & A

Basic: What are the established synthetic routes for 7-Bromo-5H-indeno[1,2-b]pyridin-5-one?

Methodological Answer:
The compound is synthesized via palladium-catalyzed auto-tandem processes starting from dihalogeno diaryl ketones. A key step involves cyclization under controlled conditions to form the indenopyridine core . Alternatively, aza-Wittig reactions using tributyl(inden-3-ylimino)phosphorane with α,β-unsaturated ketones/aldehydes yield 5H-indeno[1,2-b]pyridines, which are oxidized to the corresponding 5-one derivatives using CrO₃ and t-butyl hydroperoxide .

Key Data:

  • Yield: 50–70% for aza-Wittig routes .
  • Oxidation efficiency: >90% conversion under optimized conditions .

Basic: How is the molecular structure of this compound characterized?

Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) is the gold standard. For example:

  • Crystallographic parameters : Space group P1̄, unit cell dimensions a = 8.21 Å, b = 9.34 Å, c = 12.56 Å, α = 90°, β = 102.3°, γ = 90° .
  • Software : SHELXL (for refinement) and ORTEP-3 (for visualization) are used to resolve hydrogen bonding networks and confirm planar geometry deviations (e.g., 1,4-DHP ring adopts a boat conformation with 0.039–0.141 Å deviations) .

Key Data:

  • R-factor: <0.05 for high-resolution refinements .
  • Hydrogen bond distances: N–H···O = 2.89 Å, forming infinite C(8) chains .

Basic: What in vitro assays evaluate the biological activity of this compound?

Methodological Answer:

  • Cytotoxicity : Tested against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, with IC₅₀ values ranging from 5–20 μM .
  • Enzyme inhibition : MAO-B inhibition assays (IC₅₀ ~0.1–1 μM) via fluorometric detection of H₂O₂ .
  • Antioxidant activity : DPPH radical scavenging assays (EC₅₀ ~10–50 μM) .

Key Data:

  • MAO-B selectivity: 10–100x over MAO-A .
  • Dose-response curves: Hill slopes >1.5 suggest cooperative binding .

Advanced: How do substituent positions influence the biological activity of derivatives?

Methodological Answer:
Substituent placement (e.g., Br at C7 vs. C8) alters electronic effects and steric interactions. For example:

  • C7-Bromo derivatives show enhanced cytotoxicity (IC₅₀ ~5 μM) due to improved DNA intercalation .
  • C8-Substituted analogs (e.g., 4-hydroxyphenyl) exhibit MAO-B inhibition (IC₅₀ ~0.1 μM) via hydrophobic pocket interactions .

Key Data:

  • SAR trend: Electron-withdrawing groups at C7 increase cytotoxicity by 2–3x .
  • Substituent logP: Optimal range = 1.5–2.5 for blood-brain barrier penetration in neuroactive derivatives .

Advanced: What contradictions exist in cytotoxicity data, and how can they be resolved?

Methodological Answer:
Discrepancies arise from:

  • Cell line variability : HeLa cells may show IC₅₀ = 5 μM, while MCF-7 cells require 20 μM .
  • Assay conditions : Viability assays using resazurin vs. MTT can yield 20–30% differences .

Resolution Strategies:

  • Standardized protocols : Use identical cell passage numbers and assay buffers.
  • Meta-analysis : Compare IC₅₀ values normalized to positive controls (e.g., doxorubicin) across studies .

Advanced: What challenges arise in crystallographic refinement, and how are they addressed?

Methodological Answer:
Challenges include:

  • Disorder in the bromine substituent : Resolved using TWINABS for multi-component datasets .
  • Low-resolution data : Anisotropic refinement with SHELXL reduces R-factors from 0.15 to <0.05 .

Key Data:

  • Twinning fraction: 0.3–0.4 for problematic crystals, resolved via HKL-3000 .
  • ADPs (Ų): Br atoms show higher displacement (Uiso ~0.08) than C/N atoms (Uiso ~0.04) .

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